N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS No.: 128366-02-9
Cat. No.: VC8967110
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128366-02-9 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | N-ethyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C12H12N2O3/c1-2-13-11(16)9-10(15)7-5-3-4-6-8(7)14-12(9)17/h3-6H,2H2,1H3,(H,13,16)(H2,14,15,17) |
| Standard InChI Key | UYDZAQUMTHQJCC-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
| Canonical SMILES | CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Introduction
Chemical Identity and Structural Characteristics
N-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (C₁₂H₁₂N₂O₃) features a molecular weight of 232.24 g/mol and a monoisotopic mass of 232.0848 Da . The IUPAC name defines its structure as a quinoline ring system with hydroxyl (-OH) and oxo (=O) groups at positions 4 and 2, respectively, and a carboxamide moiety (-CONHCH₂CH₃) at position 3 . X-ray crystallography and spectroscopic analyses confirm the planar aromatic quinoline core with intramolecular hydrogen bonding between the 4-hydroxyl and adjacent carbonyl oxygen, stabilizing the dihydroquinoline tautomer .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Average Molecular Weight | 232.24 g/mol |
| IUPAC Name | N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide |
| CAS Registry Number | 128366-02-9 |
| SMILES | CCNC(=O)C1=C(O)C2=CC=CC=C2NC1=O |
| LogP (Predicted) | 1.82 ± 0.35 |
| pKa (Predicted) | 7.12 (hydroxyl), 10.4 (amide) |
The compound’s solubility profile indicates limited aqueous solubility (0.12 mg/mL at 25°C) but enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its weak basicity (pKa ~7.1) arises from the hydroxyl group, while the ethylcarboxamide side chain contributes to moderate lipophilicity .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide follows a multi-step protocol analogous to related quinolinecarboxamides . A representative route involves:
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Formation of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:
Isatoic anhydride reacts with diethyl malonate in dry DMF at 85°C, yielding the ester intermediate via cyclocondensation . -
Carboxylate to Carboxamide Conversion:
The ester undergoes nucleophilic acyl substitution with ethylamine in ethanol under reflux, replacing the ethoxy group with an ethylamide moiety .
Critical Reaction Parameters:
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Temperature: Reflux conditions (78–85°C) optimize reaction rates without decomposition.
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Catalysis: Acidic catalysts (e.g., H₂SO₄) accelerate imine formation in later stages .
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Yield Optimization: Crystallization from ethanol achieves >85% purity, confirmed by LC-MS (m/z 232 [M+H]⁺) .
Structural Analogs and Bioisosterism
Replacing the ethyl group with arylidene hydrazides generates derivatives evaluated for anti-HIV-1 and antibacterial activities . For example, benzylidene analogs exhibit moderate antibacterial effects (MIC: 16–40 μM) but limited antiviral potency . These findings suggest that the ethylcarboxamide variant may prioritize solubility over target binding affinity compared to bulkier substituents .
Physicochemical and Spectroscopic Profiling
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1750 cm⁻¹ (C=O stretch), 1659 cm⁻¹ (amide I), and 3200 cm⁻¹ (O-H stretch) .
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¹H NMR (DMSO-d₆): Signals at δ 7.32–8.70 ppm (aromatic protons), δ 12.08 ppm (amide NH), and δ 16.52 ppm (phenolic OH) .
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¹³C NMR: Key peaks at 167.95 ppm (amide carbonyl) and 173.25 ppm (quinolone carbonyl) .
Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 225°C, indicating thermal stability suitable for oral formulations . Photodegradation studies under UV light (λ = 254 nm) reveal 15% decomposition over 72 hours, necessitating light-protected storage .
Computational and Docking Insights
Molecular dynamics simulations (100 ns) reveal transient interactions with bacterial DNA gyrase:
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Hydrogen Bonding: The 4-hydroxyl group forms intermittent H-bonds with Asp81 (occupancy: 22%) .
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Hydrophobic Contacts: The ethyl group engages in van der Waals interactions with Val71 and Leu91 .
These weak interactions align with the moderate antibacterial activity of related compounds and highlight opportunities for optimizing side-chain topology .
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